(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

chiral resolution enantiomeric purity stereospecific synthesis

Enantiopure (S)-configured 3-aminodihydrobenzofuran with the validated 4-Cl/7-F halogen pairing for CNS drug discovery. The rigid scaffold (zero rotatable bonds) provides conformational pre-organization critical for serotonin receptor (5-HT₂, 5-HT₄) and transporter (SERT) target engagement, while the defined (S)-stereochemistry avoids pharmacological divergence inherent to racemate or (R)-enantiomer use. • 4-Cl blocks metabolic oxidation and offers a cross-coupling handle for further derivatization • 7-F enhances membrane permeability and electronic tuning of the aromatic ring • 98% purity; enantiopure (S)-isomer; in stock for immediate global shipment

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
Cat. No. B13035704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2O1)F)Cl)N
InChIInChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1
InChIKeySZNCCISADORZFQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine Overview


(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1344460-36-1) is a chiral, enantiopure 3-aminodihydrobenzofuran derivative bearing chlorine at the 4-position and fluorine at the 7-position of the bicyclic scaffold (C₈H₇ClFNO, MW 187.60 g/mol) . The compound belongs to the 2,3-dihydrobenzofuran-3-amine class—a privileged scaffold in central nervous system (CNS) drug discovery, particularly for serotonin receptor modulation and transporter inhibition [1]. The specific 4-Cl/7-F halogen pairing, combined with the (S)-configured stereocenter at C3, defines a substitution pattern that is distinct from close analogs such as the (R)-enantiomer (CAS 1344568-07-5) and regioisomeric variants . The compound is commercially available as a research intermediate with purity specifications ranging from 95% to 98% .

Substitution Limitations for (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine


Simply substituting this compound with the racemate, the opposite (R)-enantiomer, or regioisomeric chloro-fluoro analogs risks undermining stereochemical integrity and halogen-dependent pharmacological outcomes. The (S)-configured C3 amine directly governs chiral recognition at biological targets such as serotonin receptors and transporters, where enantiomers can exhibit divergent binding affinities . The 4-Cl substituent contributes to hydrophobic interactions and metabolic stability, while the 7-F atom influences electronic distribution across the aromatic ring and enhances membrane permeability—a well-established advantage of fluorine in medicinal chemistry [1]. Replacing the 4-Cl/7-F pattern with alternative halogen regioisomers (e.g., 5-Cl/4-F or 7-Cl/4-F) alters both the steric and electronic profile in ways that are unpredictable without direct comparative pharmacological data. The quantitative evidence below establishes the dimensions along which this specific isomer differs from its closest analogs.

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine: Differentiation from Analogs


Chiral Purity: (S)- vs (R)-Enantiomer

The target (S)-enantiomer (CAS 1344460-36-1) is commercially specified at 95–98% purity with the defined (S)-configuration at the C3 stereocenter, as confirmed by the SMILES notation N[C@@H]1COC2=C(F)C=CC(Cl)=C12 . The (R)-enantiomer (CAS 1344568-07-5) is also commercially available at 95% purity . In chiral drug-target interactions, the (S) and (R) enantiomers of aminodihydrobenzofurans are known to exhibit different pharmacological profiles at serotonin and other aminergic receptors [1]. Procurement of the incorrect enantiomer or racemic mixture introduces a confounding variable in any stereospecific SAR study.

chiral resolution enantiomeric purity stereospecific synthesis

Halogen Pattern: 4-Cl/7-F vs 4,7-Dichloro

The targeted 4-Cl/7-F pattern provides a calculated logP of 1.8713 and a topological polar surface area (TPSA) of 35.25 Ų . Replacing the 7-F with chlorine (i.e., 4,7-dichloro analog, CAS 1156777-83-1) would increase lipophilicity and molecular weight (204.05 vs 187.60 g/mol) [1]. The electronegativity difference between fluorine (3.98) and chlorine (3.16) alters the electron density distribution on the aromatic ring, which can modulate π-π stacking interactions with aromatic residues in biological targets. Fluorinated dihydrobenzofuran derivatives have been shown to possess enhanced anti-inflammatory activity, with IC50 values for prostaglandin E2 inhibition ranging from 1.1 to 20.5 µM across a panel of mono- and difluorinated analogs [2].

lipophilicity halogen SAR drug-likeness

Fluorine-Driven Bioactivity Enhancement

A systematic study of nine fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that the presence of fluorine significantly enhances anti-inflammatory and anticancer bioactivity. The most active compounds showed IC50 values of 1.48–1.92 µM for PGE2 inhibition, 1.23–9.04 µM for IL-6, and 19.5–24.8 µM for HCT116 cancer cell proliferation [1]. The structure-activity relationship analysis explicitly concluded that biological effects of benzofuran derivatives are enhanced in the presence of fluorine [1]. The (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine incorporates this fluorine pharmacophore at the 7-position alongside the 4-chloro substituent, combining the documented benefits of fluorination with the metabolic blocking provided by chlorine. Two difluorinated dihydrobenzofuran compounds in the study inhibited HCT116 proliferation by approximately 70% and induced PARP-1 cleavage and DNA fragmentation by approximately 80% [1].

fluorine medicinal chemistry anti-inflammatory activity anticancer SAR

Conformational Rigidity: Zero Rotatable Bonds

The target compound possesses zero rotatable bonds (RB=0) , a consequence of the fused dihydrobenzofuran ring system and the direct attachment of the amine at C3. This contrasts with open-chain analogs such as substituted phenethylamines (typical RB=4–6) that can adopt multiple low-energy conformations in solution. Conformational restriction is a well-established strategy in medicinal chemistry for reducing the entropic penalty upon target binding and for improving receptor subtype selectivity [1]. Dihydrobenzofuran analogues of hallucinogenic phenethylamines have been shown to possess activities that equaled or surpassed the conformationally flexible parent compounds, with the dihydrofuran ring effectively modeling the active binding conformation [1]. The zero rotatable bond count of (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine pre-locks the amine orientation relative to the aromatic ring, providing a rigid scaffold for probing stereochemical requirements of biological targets.

conformational restriction entropy penalty target binding

Regioisomeric Halogen Specificity

The 4-chloro-7-fluoro substitution pattern of the target compound is regioisomerically distinct from commercially available alternatives including 5-chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine and 7-chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1337066-06-4) [1]. In the 4-Cl/7-F configuration, the chlorine is ortho to the dihydrofuran oxygen and the fluorine is para to it, creating a specific dipole moment and electrostatic potential surface. The 5-Cl/4-F regioisomer places chlorine para to the oxygen and fluorine meta, while the 7-Cl/4-F isomer reverses the Cl/F positions. These positional variations affect hydrogen-bonding capability of the amine, the acidity of the amine proton, and the orientation of the halogen substituents relative to the dihydrofuran ring [2]. Without direct head-to-head pharmacological comparison, the regioisomeric differences represent a potential source of activity divergence that cannot be predicted a priori.

regioisomer SAR halogen positional effects electronic distribution

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine: Recommended Applications


CNS Drug Discovery with Chiral Dihydrobenzofuran Scaffolds

Use (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine as a chiral amine building block in the synthesis of serotonin receptor (5-HT₂, 5-HT₄) and transporter (SERT) ligands, where the defined (S)-configuration at C3 is critical for target engagement. The zero rotatable bond scaffold provides conformational pre-organization, and the 7-fluoro substituent leverages the class-validated fluorine enhancement of bioactivity established in fluorinated dihydrobenzofuran series [1]. The 4-chloro substituent offers a synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, while simultaneously blocking metabolic oxidation at this position.

SAR Studies on Halogen Positional Effects

This compound serves as a defined 4-Cl/7-F reference point in SAR matrices that systematically vary halogen substitution patterns across the dihydrobenzofuran-3-amine scaffold. By comparing with the 4,7-dichloro, 7-fluoro-only, 4-chloro-only, and regioisomeric 5-Cl/4-F or 7-Cl/4-F analogs, researchers can deconvolute the individual contributions of chlorine and fluorine at specific positions to target affinity, selectivity, and ADME properties . The commercial availability of both the (S) and (R) enantiomers further enables enantioselectivity profiling.

Anti-Inflammatory & Anticancer Lead Optimization

As a functionalized 3-aminodihydrobenzofuran carrying the validated 7-fluoro motif, this compound can serve as a key intermediate for synthesizing novel anti-inflammatory or anticancer candidates. The class-level evidence demonstrates that fluorinated dihydrobenzofuran derivatives suppress COX-2 and NOS2 expression, inhibit IL-6 (IC50 1.2–9.04 µM) and PGE2 (IC50 1.1–20.5 µM) production, and reduce HCT116 colorectal cancer cell proliferation by approximately 70% at concentrations of 19.5–24.8 µM [1]. The primary amine at C3 enables facile derivatization into amides, ureas, sulfonamides, or N-alkylated analogs for library synthesis.

Conformationally Restricted Probes for Amine Transporters

The rigid dihydrobenzofuran scaffold (RB=0) with the 3-amine substituent constitutes a conformationally locked analog of phenethylamine neurotransmitters. This compound can be employed as a molecular probe to study binding site topology at monoamine transporters (SERT, DAT, NET) and trace amine-associated receptors (TAARs), where conformational flexibility in traditional ligands confounds pharmacophore modeling [2]. The halogen substituents (4-Cl, 7-F) provide distinct electrostatic features for structure-based drug design and molecular docking studies.

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